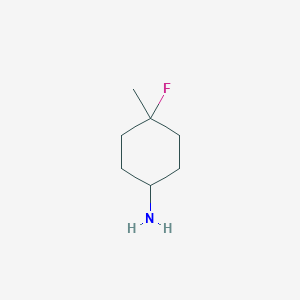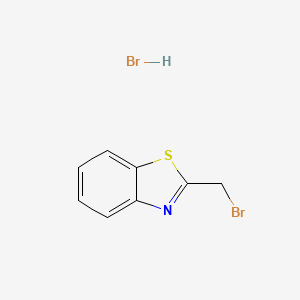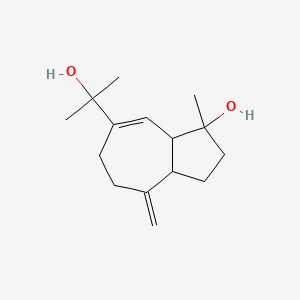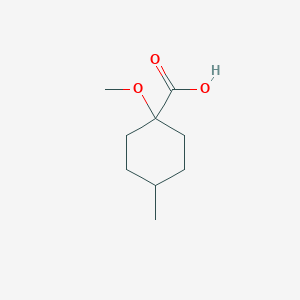
4-Fluoro-4-methylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-4-methylcyclohexan-1-amine is an organic compound with the molecular formula C7H14FN It is a derivative of cyclohexane, where a fluorine atom and a methyl group are substituted at the fourth position, and an amine group is attached to the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4-methylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Amination: The final step involves the conversion of the ketone group to an amine group. This can be done using reductive amination with ammonia (NH3) and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-fluoro-4-methylcyclohexanone or 4-fluoro-4-methylcyclohexanoic acid.
Reduction: Formation of various reduced amine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
4-Fluoro-4-methylcyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in studying the effects of fluorine substitution on biological activity.
Mécanisme D'action
The mechanism of action of 4-Fluoro-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Methylcyclohexan-1-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluorocyclohexan-1-amine: Lacks the methyl group, affecting its steric and electronic characteristics.
4-Fluoro-4-methylcyclohexanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness: 4-Fluoro-4-methylcyclohexan-1-amine is unique due to the combined presence of both fluorine and methyl groups, which impart distinct steric and electronic effects. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H14FN |
|---|---|
Poids moléculaire |
131.19 g/mol |
Nom IUPAC |
4-fluoro-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C7H14FN/c1-7(8)4-2-6(9)3-5-7/h6H,2-5,9H2,1H3 |
Clé InChI |
GNPUYHNMNBNNQY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)

![rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride](/img/structure/B12314848.png)


![3-ethynyl-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12314869.png)

![2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12314874.png)

![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B12314879.png)

![1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate](/img/structure/B12314902.png)
